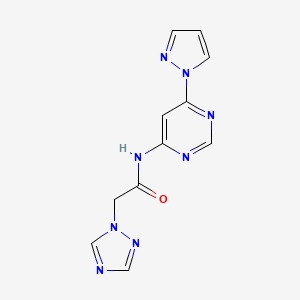

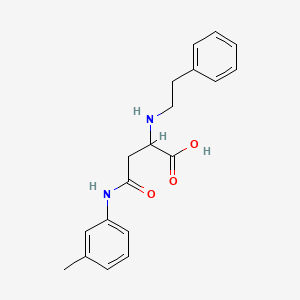

![molecular formula C12H9NO4 B2750819 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid CAS No. 64987-81-1](/img/structure/B2750819.png)

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid

Overview

Description

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is a compound that features a benzoic acid moiety linked to a maleimide group

Scientific Research Applications

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

Industry: Utilized in the production of advanced materials and coatings due to its polymerization capabilities.

Mechanism of Action

Target of Action

The primary targets of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid are proteins, specifically those involved in the biosynthesis of prostaglandin and intracellular signaling mechanisms . The compound exhibits selective inhibitory activity against these proteins, which play vital roles in various biological processes .

Mode of Action

The compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow the compound to easily take up a variety of nucleophilic and electrophilic reagents . The compound’s interaction with its targets results in changes in their activity, leading to alterations in the biological processes they are involved in .

Biochemical Pathways

The compound affects the pathways related to the biosynthesis of prostaglandin and intracellular signaling . By inhibiting the enzymes involved in these pathways, the compound can alter their downstream effects, potentially leading to changes in cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to its ability to interact with various proteins . For instance, it has been found to exhibit anticandidiasis and antituberculosis properties . Additionally, it has been used in the synthesis of compounds with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities .

Safety and Hazards

Future Directions

There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization . The search for new related systems remains important for the analysis of polymerization processes in which they are involved . This suggests that future research may continue to explore the synthesis and properties of new types of maleimides.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid are largely due to its structural features, which include an activated double bond and an imide group . These features allow it to interact with a variety of nucleophilic and electrophilic reagents .

Cellular Effects

Related compounds in the maleimide family have been shown to exhibit selective inhibitory activity against various proteins .

Molecular Mechanism

It is known that maleimides can undergo facile polymerization and copolymerization with various unsaturated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization to form the maleimide ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid undergoes various chemical reactions, including:

Nucleophilic Addition: The maleimide group can react with nucleophiles, forming adducts.

Cycloaddition: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the maleimide ring.

Polymerization: The compound can undergo polymerization and copolymerization with unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines for nucleophilic addition and various unsaturated compounds for polymerization. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .

Major Products

Comparison with Similar Compounds

Similar Compounds

6-Maleimidohexanoic acid: Similar structure with a hexanoic acid moiety instead of a benzoic acid.

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Features an acetic acid moiety instead of a benzoic acid.

Uniqueness

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a maleimide group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-6H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPOEIOWYQCHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)

![3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2750738.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride](/img/structure/B2750751.png)

![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2750756.png)

![2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2750757.png)